molecular formula C14H8N2O4 B1655163 (4-Cyanophenyl) 4-nitrobenzoate CAS No. 32792-81-7

(4-Cyanophenyl) 4-nitrobenzoate

Cat. No.: B1655163
CAS No.: 32792-81-7
M. Wt: 268.22 g/mol
InChI Key: CJGXZIQBIPETAF-UHFFFAOYSA-N
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Description

(4-Cyanophenyl) 4-nitrobenzoate is an aromatic ester formed by the esterification of 4-cyanophenol and 4-nitrobenzoic acid. Its structure features a 4-cyanophenyl group (electron-withdrawing cyano substituent) linked via an ester bond to a 4-nitrobenzoate moiety (electron-withdrawing nitro group). This dual electron-withdrawing nature influences its chemical reactivity, physical properties, and biological interactions.

Properties

CAS No.

32792-81-7

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

(4-cyanophenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H8N2O4/c15-9-10-1-7-13(8-2-10)20-14(17)11-3-5-12(6-4-11)16(18)19/h1-8H

InChI Key

CJGXZIQBIPETAF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Phenyl Substituent Benzoate Substituent Molecular Formula Key Properties
(4-Cyanophenyl) 4-nitrobenzoate CN (strong EWG) NO₂ (strong EWG) C₁₄H₈N₂O₄ High polarity, low biodegradability (inferred)
(4-Chlorophenyl) 4-nitrobenzoate Cl (moderate EWG) NO₂ C₁₃H₈ClNO₄ Partial microbial reduction
4-Nitrophenyl 4-chlorobenzoate NO₂ Cl C₁₃H₈ClNO₄ Enhanced electrophilicity

Table 2: Biodegradation Pathways

Strain Substrate Pathway Key Metabolites
Burkholderia cepacia PB4 4-Nitrobenzoate 4-Hydroxylaminobenzoate → Protocatechuate 3-Hydroxy-4-acetamidobenzoate
Pseudomonas fluorescens 410PR 4-Nitrobenzoate 4-Hydroxylaminobenzoate → NH₄⁺ + 3,4-Dihydroxybenzoate 4-Acetamidobenzoate

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